![molecular formula C11H12Cl2N2O3 B6596100 3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione CAS No. 71162-56-6](/img/structure/B6596100.png)
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione
Übersicht
Beschreibung
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione, commonly known as Dantrolene, is a skeletal muscle relaxant that is used in the treatment of muscle spasticity, particularly in patients with spinal cord injuries, cerebral palsy, and multiple sclerosis. Dantrolene works by blocking the release of calcium ions from the sarcoplasmic reticulum, which prevents muscle contraction.
Wirkmechanismus
Dantrolene works by blocking the release of calcium ions from the sarcoplasmic reticulum, which prevents muscle contraction. Specifically, Dantrolene binds to the ryanodine receptor on the sarcoplasmic reticulum, preventing the release of calcium ions into the cytoplasm of the muscle cell. This results in relaxation of the muscle.
Biochemical and Physiological Effects:
Dantrolene has several biochemical and physiological effects, including reducing muscle tone, decreasing muscle contractility, and reducing muscle spasms. Dantrolene has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dantrolene in lab experiments is that it is a well-established and widely used muscle relaxant, with a known mechanism of action. This makes it a useful tool for studying muscle physiology and function. However, one limitation is that Dantrolene is not selective for skeletal muscle and can also affect smooth muscle and cardiac muscle, which may complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on Dantrolene. One area of interest is the development of more selective ryanodine receptor modulators that can target specific types of muscle tissue without affecting other types of muscle. Another area of interest is the potential use of Dantrolene in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the neuroprotective effects of Dantrolene and how it may be useful in the treatment of these conditions.
Synthesemethoden
Dantrolene can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate to form 2-(2,4-dichlorophenyl)-2-hydroxyethylidene ethyl acetoacetate. This intermediate is then reacted with urea to form 3-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione.
Wissenschaftliche Forschungsanwendungen
Dantrolene has been extensively studied for its potential therapeutic applications in a variety of conditions, including malignant hyperthermia, neurodegenerative diseases, and spasticity. In malignant hyperthermia, Dantrolene is used to prevent and treat the severe muscle contractions and hyperthermia that can occur in response to certain anesthetic agents. In neurodegenerative diseases, Dantrolene has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Parkinson's disease and Alzheimer's disease. In spasticity, Dantrolene is used to reduce muscle tone and improve mobility in patients with conditions such as cerebral palsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-oxidoimidazolidin-3-ium-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c12-7-1-2-8(9(13)3-7)10(16)5-15(18)6-14-4-11(15)17/h1-3,10,14,16H,4-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSVHVVUFNMVQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)[N+](CN1)(CC(C2=C(C=C(C=C2)Cl)Cl)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991479 | |
Record name | 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)-3,4-imidazolidinedione | |
CAS RN |
71162-56-6 | |
Record name | 3,4-Imidazolidinedione, 3-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071162566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]-3-oxo-3lambda~5~-imidazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50991479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.